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Compound of Interest

Compound Name: 8-Oxa-2-azaspiro[4.5]decane

Cat. No.: B1327047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxa-azaspiro compounds, a class of saturated heterocyclic scaffolds, have garnered significant

attention in medicinal chemistry and drug discovery. Their unique three-dimensional

architecture, characterized by two rings sharing a single carbon atom with at least one oxygen

and one nitrogen atom in the ring systems, offers a compelling strategy to navigate beyond the

"flatland" of traditional aromatic compounds. This structural rigidity and defined spatial

arrangement of substituents can lead to improved potency, selectivity, and pharmacokinetic

profiles.

This technical guide provides a comprehensive overview of the core physicochemical

properties of oxa-azaspiro compounds, offering a valuable resource for researchers engaged in

the design and development of novel therapeutics. The strategic incorporation of these

scaffolds can significantly influence key drug-like properties, including lipophilicity, solubility,

and basicity, thereby enhancing the probability of clinical success.

Data Presentation: Physicochemical Properties
The following tables summarize key physicochemical properties for a selection of parent oxa-

azaspiro scaffolds and their derivatives. It is important to note that many of the available data

points are computationally predicted and should be considered as such. Experimental values

are explicitly noted where available.
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Table 1: Physicochemical Properties of Parent Oxa-Azaspiro Scaffolds

Compoun
d Name

Molecular
Formula

Molecular
Weight (
g/mol )

Predicted
XLogP3

Predicted
pKa
(Stronges
t Basic)

Boiling
Point (°C)

Density
(g/mL)

2-Oxa-6-

azaspiro[3.

3]heptane

C₅H₉NO 99.13 -0.7 9.73 165.7 1.12

1-Oxa-4-

azaspiro[4.

5]decane

C₈H₁₅NO 141.21 1.1 - 203-204 0.996

2-Oxa-7-

azaspiro[3.

5]nonane

C₇H₁₃NO 127.18 0.0 - - -

7-Oxa-2-

azaspiro[3.

5]nonane

C₇H₁₃NO 127.18 - - - -

1-

Azaspiro[4.

4]nonan-4-

one

C₈H₁₃NO 139.19 0.4 8.2 - -

Data sourced from PubChem and other chemical suppliers. Predicted values are generated

using computational algorithms.

Table 2: Comparative Lipophilicity (logD₇.₄) of 2-Oxa-6-azaspiro[3.3]heptane Analogs
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Matched
Pair

Original
Moiety

logD₇.₄
Replaceme
nt Moiety

logD₇.₄ ΔlogD₇.₄

Basic Alkyl

Amines

(Average)

Piperidine/Mo

rpholine
Varies

2-Oxa-6-

azaspiro[3.3]

heptane

Varies -0.75 ± 0.26

Arylamines

(Average)

Piperidine/Mo

rpholine
Varies

2-Oxa-6-

azaspiro[3.3]

heptane

Varies -0.44 ± 0.28

Neutral

Amides

(Average)

Piperidine/Mo

rpholine
Varies

2-Oxa-6-

azaspiro[3.3]

heptane

Varies -0.17 ± 0.36

This table summarizes experimental data demonstrating the typical reduction in lipophilicity

when replacing common six-membered heterocycles with a 2-oxa-6-azaspiro[3.3]heptane

moiety. This effect is most pronounced in basic compounds due to the increased basicity of the

spirocyclic amine.

Experimental Protocols
Accurate determination of physicochemical properties is crucial for understanding the behavior

of drug candidates. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (logP/logD) by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect

method for determining lipophilicity. It relies on the correlation between a compound's retention

time on a nonpolar stationary phase and its octanol-water partition coefficient.

Materials:

High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile phase A: Aqueous buffer (e.g., phosphate buffer, pH 7.4)
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Mobile phase B: Organic solvent (e.g., acetonitrile or methanol)

A set of reference compounds with known logP values

Test compound solution (typically 1 mg/mL in a suitable solvent)

Procedure:

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.

Calibration Curve:

Inject each reference compound individually and record its retention time.

Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R

- t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time

(retention time of an unretained compound).

Plot the known logP values of the reference compounds against their corresponding log(k')

values to generate a calibration curve.

Sample Analysis:

Inject the test compound solution and record its retention time.

Calculate the log(k') for the test compound.

logP Determination: Use the equation of the calibration curve to calculate the logP of the test

compound from its log(k') value.

Determination of Aqueous Solubility by the Shake-Flask
Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium

solubility of a compound.

Materials:
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Glass vials with screw caps

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

Analytical balance

pH meter

Centrifuge

Filters (e.g., 0.22 µm syringe filters)

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

Sample Preparation: Add an excess amount of the solid compound to a vial containing a

known volume of the buffer solution. The presence of undissolved solid is essential to ensure

saturation.

Equilibration: Seal the vials and place them on the shaker. Agitate the samples at a constant

temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

Phase Separation:

Allow the vials to stand undisturbed to let the excess solid settle.

Alternatively, centrifuge the samples to pellet the undissolved solid.

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring

no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any

remaining microscopic particles.

Quantification: Dilute the filtered solution as necessary and analyze the concentration of the

dissolved compound using a validated analytical method.
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Solubility Calculation: The determined concentration represents the thermodynamic solubility

of the compound under the specified conditions.

Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa)

of a compound by measuring the pH change of a solution upon the addition of a titrant.

Materials:

Potentiometer with a pH electrode

Burette

Stir plate and stir bar

Beaker or titration vessel

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrant solutions

Test compound solution of known concentration (e.g., 1-10 mM in water or a co-solvent

system)

Inert gas (e.g., nitrogen or argon) for purging

Procedure:

System Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7,

and 10).

Sample Preparation: Place a known volume of the test compound solution into the titration

vessel. If the compound is poorly soluble, a co-solvent like methanol or DMSO may be used,

and the pKa value can be extrapolated to aqueous solution.

Titration:

Begin stirring the solution and, if necessary, purge with an inert gas to remove dissolved

CO₂.
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For an acidic compound, titrate with the standardized base, adding small, precise volumes

of the titrant and recording the pH after each addition. For a basic compound, titrate with

the standardized acid.

Continue the titration well past the equivalence point.

Data Analysis:

Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa is the pH at which half of the compound is ionized. This corresponds to the

midpoint of the steepest part of the titration curve (the equivalence point).

Alternatively, the pKa can be determined from the inflection point of the first derivative of

the titration curve.

Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining key

physicochemical properties.
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Caption: Workflow for logP determination by RP-HPLC.
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Caption: Workflow for the shake-flask solubility assay.
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Caption: Workflow for pKa determination by potentiometric titration.

To cite this document: BenchChem. [Physicochemical Properties of Oxa-Azaspiro
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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